

Dual Kinase Inhibitor CpCDPK1/TgCDPK1-IN-3: A Technical Guide

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Compound of Interest

Compound Name: *CpCDPK1/TgCDPK1-IN-3*

Cat. No.: *B15139250*

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Abstract

CpCDPK1/TgCDPK1-IN-3, a member of the pyrazolopyrimidine class of "bumped" kinase inhibitors (BKIs), has emerged as a potent dual inhibitor of calcium-dependent protein kinase 1 (CDPK1) from the apicomplexan parasites *Cryptosporidium parvum* (CpCDPK1) and *Toxoplasma gondii* (TgCDPK1). These kinases are crucial for the parasites' life cycles, playing a pivotal role in processes such as host cell invasion, motility, and egress. The unique structural feature of a small glycine gatekeeper residue in the ATP-binding pocket of these parasite kinases, in contrast to the bulkier residues in mammalian kinases, allows for the selective and potent inhibition by BKIs like **CpCDPK1/TgCDPK1-IN-3**. This technical guide provides a comprehensive overview of the inhibitor, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its evaluation, and a visual representation of its role in the parasites' signaling pathways.

Introduction

Toxoplasma gondii and *Cryptosporidium parvum* are significant protozoan pathogens responsible for toxoplasmosis and cryptosporidiosis, respectively. The limited efficacy and associated side effects of current treatments necessitate the development of novel therapeutic agents. Calcium-dependent protein kinases (CDPKs) in these parasites represent attractive drug targets as they are essential for parasite viability and are absent in their mammalian hosts.^{[1][2]} **CpCDPK1/TgCDPK1-IN-3** (also referred to as Compound 20 in some literature) is

a potent, ATP-competitive inhibitor that selectively targets CpCDPK1 and TgCDPK1, demonstrating promise as a lead compound for the development of new anti-parasitic drugs.[\[3\]](#)

Mechanism of Action

The selectivity of **CpCDPK1/TgCDPK1-IN-3** stems from its "bumped" structure, which is designed to exploit the unusually small glycine gatekeeper residue in the ATP-binding site of CpCDPK1 and TgCDPK1.[\[2\]](#) This feature creates a hydrophobic pocket that is not present in most human kinases, which possess larger gatekeeper residues. The inhibitor binds within this pocket, preventing the binding of ATP and subsequent phosphorylation of downstream substrates. This inhibition directly impacts essential parasite functions that are regulated by CDPK1, most notably the secretion of microneme proteins, which are critical for parasite motility, attachment to host cells, and invasion.[\[4\]](#)

Quantitative Data

The inhibitory activity of **CpCDPK1/TgCDPK1-IN-3** and related bumped kinase inhibitors has been evaluated in various enzymatic and cell-based assays. The following tables summarize the available quantitative data.

Compound	Target Kinase	IC50 (μM)	Reference
CpCDPK1/TgCDPK1-IN-3	CpCDPK1	0.003	[3]
CpCDPK1/TgCDPK1-IN-3	TgCDPK1	0.0036	[3]
BKI-1294	TgCDPK1 (RH)	0.020	[5]
BKI-1294	NcCDPK1 (Nc-Liv)	0.360	[5]

Compound	Organism	Assay	EC50 (μM)	Reference
BKI-1294	Toxoplasma gondii (RH)	Plaque Assay	Not Specified, but potent	[5]
BKI-1294	Neospora caninum (Nc-Liv)	Cell Growth	Not Specified, but potent	[5]
F083-0116	Cryptosporidium parvum	Cell Invasion	2.14	[6]
G857-1404	Cryptosporidium parvum	Cell Invasion	0.10	[6]
8020-1477	Cryptosporidium parvum	Cell Invasion	0.26	[6]
V014-9412	Cryptosporidium parvum	Cell Invasion	0.24	[6]
7775-0015	Cryptosporidium parvum	Cell Invasion	0.66	[6]

Compound	Animal Model	Infection Model	Efficacy	Reference
BKI-1294	Pregnant BALB/c mice	Neospora caninum vertical transmission	Efficiently inhibited vertical transmission	[5]
Bumped Kinase Inhibitors	Immunocompromised mice	Cryptosporidiosis	Cure of infection	[2]

Experimental Protocols

Synthesis of Pyrazolo[3,4-d]pyrimidine Core

While a specific protocol for **CpCDPK1/TgCDPK1-IN-3** is not publicly available, the general synthesis of the pyrazolo[3,4-d]pyrimidine scaffold involves a one-pot, two-step procedure.[7]

- Reaction of a 4-amino-5-cyanopyrimidine with hydrazine: A substituted 4-amino-5-cyanopyrimidine is reacted with hydrazine hydrate in a suitable solvent such as ethanol.^[8]
- Cyclization: The resulting intermediate undergoes cyclization to form the pyrazolo[3,4-d]pyrimidine core.
- Functionalization: The core structure is then functionalized at various positions through reactions such as alkylation or amination to yield the final product. For **CpCDPK1/TgCDPK1-IN-3**, this would involve the introduction of the naphthalen-1-ylmethyl group.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol is adapted from the Promega ADP-Glo™ Kinase Assay technical manual and is suitable for determining the IC₅₀ of inhibitors against CpCDPK1 and TgCDPK1.

- Kinase Reaction Setup:
 - Prepare a reaction mix containing the kinase buffer, recombinant CpCDPK1 or TgCDPK1 enzyme, the peptide substrate (e.g., a generic kinase substrate like Syntide-2), and varying concentrations of the inhibitor (**CpCDPK1/TgCDPK1-IN-3**).
 - Initiate the reaction by adding ATP.
 - Incubate the reaction at the optimal temperature for the kinase (typically 30°C) for a predetermined time (e.g., 60 minutes).
- ATP Depletion:
 - Add ADP-Glo™ Reagent to the reaction to terminate the kinase reaction and deplete the remaining ATP.
 - Incubate for 40 minutes at room temperature.
- ADP to ATP Conversion and Detection:

- Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP. This reagent also contains luciferase and luciferin to generate a luminescent signal proportional to the amount of ADP produced.
- Incubate for 30 minutes at room temperature.
- Data Acquisition and Analysis:
 - Measure the luminescence using a plate-reading luminometer.
 - Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Toxoplasma gondii Plaque Assay

This protocol is for assessing the viability and lytic cycle of *T. gondii* in the presence of an inhibitor.

- Cell Culture:
 - Seed human foreskin fibroblast (HFF) cells in 6-well plates and grow to confluence.
- Parasite Infection:
 - Prepare serial dilutions of freshly harvested *T. gondii* tachyzoites.
 - Infect the confluent HFF monolayers with a low number of parasites (e.g., 100-200 tachyzoites per well).
 - Add varying concentrations of **CpCDPK1/TgCDPK1-IN-3** to the culture medium.
- Incubation:
 - Incubate the infected plates at 37°C in a 5% CO2 incubator for 7-10 days to allow for plaque formation.
- Visualization and Quantification:
 - Fix the cells with methanol or ethanol.

- Stain the cell monolayer with crystal violet.
- Wash the plates and allow them to dry.
- Count the number of plaques (zones of host cell lysis) in each well. The reduction in plaque number or size in the presence of the inhibitor is a measure of its efficacy.

Cryptosporidium parvum Growth Inhibition Assay

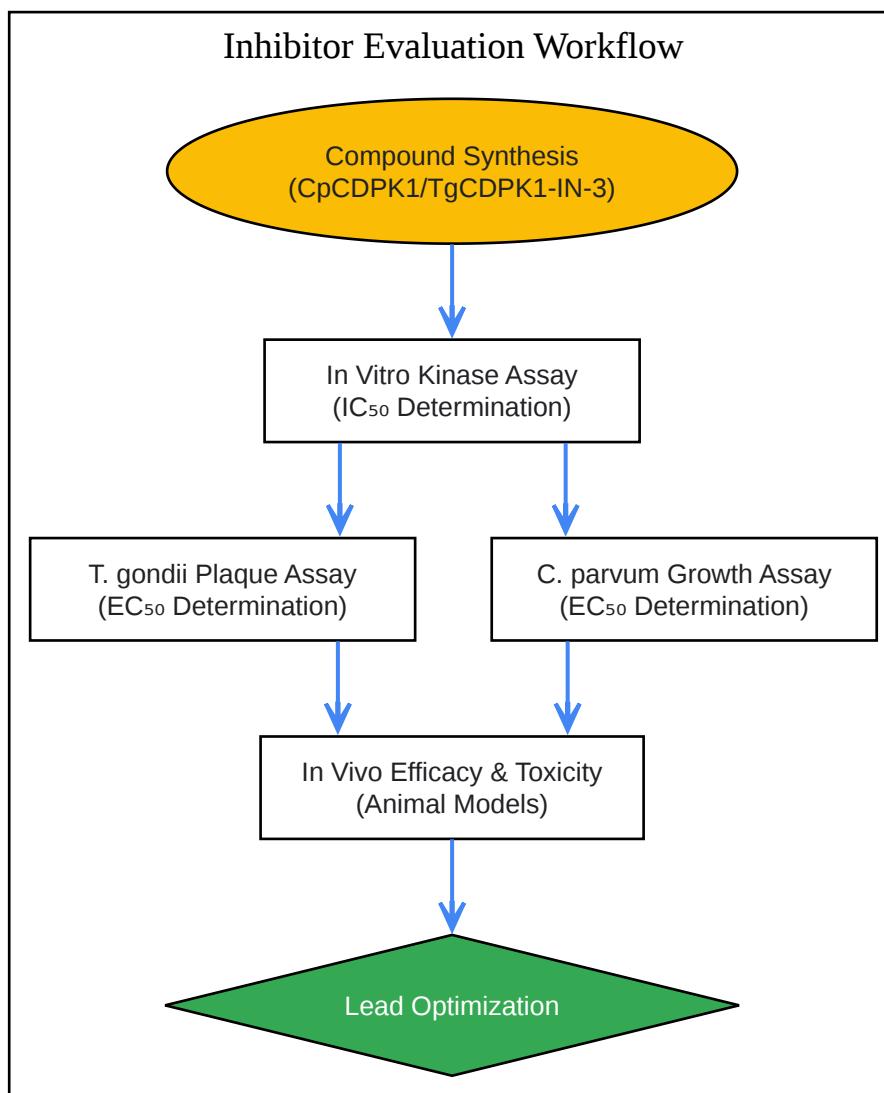
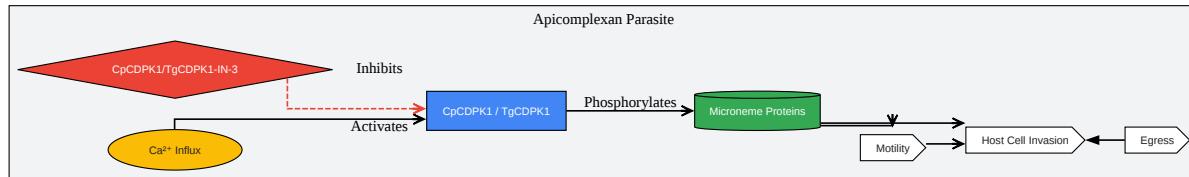
This assay measures the ability of an inhibitor to prevent the growth and replication of *C. parvum* in a host cell line.

- Cell Culture:
 - Grow a suitable host cell line, such as HCT-8 cells, to confluence in 96-well plates.
- Parasite Infection:
 - Prepare *C. parvum* oocysts by excystation to release sporozoites.
 - Infect the confluent HCT-8 cell monolayers with the sporozoites.
 - Add varying concentrations of **CpCDPK1/TgCDPK1-IN-3** to the culture medium.
- Incubation:
 - Incubate the infected plates at 37°C in a 5% CO₂ incubator for 48-72 hours.
- Quantification of Parasite Growth:
 - Fix and permeabilize the cells.
 - Stain the parasites using a specific antibody (e.g., anti-*Cryptosporidium* antibody) followed by a fluorescently labeled secondary antibody.
 - Quantify the number of parasites per field of view using fluorescence microscopy or a high-content imaging system.

- Calculate the EC50 value by plotting the percentage of parasite inhibition against the inhibitor concentration.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the signaling pathway involving CpCDPK1/TgCDPK1 and a general experimental workflow for evaluating dual kinase inhibitors.



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